Cas no 2034615-75-1 (N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide)

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide is a structurally complex heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a 4-acetamidobenzamide moiety via a propyl spacer. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or targeted therapeutic agent due to its triazolopyrimidine scaffold, which is known for modulating biological activity. The acetamidobenzamide group may enhance binding affinity and selectivity. Its well-defined synthetic route allows for high purity, making it suitable for research applications in drug discovery and biochemical studies. The compound's stability and solubility profile further support its use in in vitro and in vivo investigations.
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide structure
2034615-75-1 structure
Product name:N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide
CAS No:2034615-75-1
MF:C17H18N6O2
Molecular Weight:338.363822460175
CID:6263952
PubChem ID:91813860

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide 化学的及び物理的性質

名前と識別子

    • AKOS025315652
    • 2034615-75-1
    • N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide
    • 4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
    • 4-acetamido-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
    • F6445-3586
    • インチ: 1S/C17H18N6O2/c1-12(24)22-15-6-4-14(5-7-15)16(25)18-8-2-3-13-9-19-17-20-11-21-23(17)10-13/h4-7,9-11H,2-3,8H2,1H3,(H,18,25)(H,22,24)
    • InChIKey: PVSQJVPOJSGRQJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)NC(C)=O)NCCCC1C=NC2=NC=NN2C=1

計算された属性

  • 精确分子量: 338.14912384g/mol
  • 同位素质量: 338.14912384g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 466
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 101Ų

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6445-3586-5μmol
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034615-75-1 90%+
5μl
$63.0 2023-05-20
Life Chemicals
F6445-3586-10μmol
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034615-75-1 90%+
10μl
$69.0 2023-05-20
Life Chemicals
F6445-3586-10mg
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034615-75-1 90%+
10mg
$79.0 2023-05-20
Life Chemicals
F6445-3586-3mg
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034615-75-1 90%+
3mg
$63.0 2023-05-20
Life Chemicals
F6445-3586-75mg
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034615-75-1 90%+
75mg
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Life Chemicals
F6445-3586-4mg
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034615-75-1 90%+
4mg
$66.0 2023-05-20
Life Chemicals
F6445-3586-1mg
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034615-75-1 90%+
1mg
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Life Chemicals
F6445-3586-30mg
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034615-75-1 90%+
30mg
$119.0 2023-05-20
Life Chemicals
F6445-3586-40mg
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034615-75-1 90%+
40mg
$140.0 2023-05-20
Life Chemicals
F6445-3586-20mg
4-acetamido-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034615-75-1 90%+
20mg
$99.0 2023-05-20

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide 関連文献

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamideに関する追加情報

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide: A Comprehensive Overview

The compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide, with the CAS number 2034615-75-1, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers worldwide.

The molecular structure of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide consists of a benzamide core with an acetamido group at the 4-position. The triazolo[1,5-a]pyrimidine ring system is a key structural element, which is known for its ability to form hydrogen bonds and interact with biological targets. This moiety is often associated with enhanced bioavailability and improved pharmacokinetic properties. The propyl chain linking the triazolo ring to the benzamide group further contributes to the molecule's flexibility and ability to access diverse binding sites.

Recent research has focused on the potential of this compound as a lead molecule in the development of novel therapeutics. For instance, studies have explored its activity against various enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. The compound has shown promising results in inhibiting key enzymes like cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Additionally, its ability to modulate G-protein coupled receptors (GPCRs) has opened avenues for its use in treating conditions like inflammation and pain.

In terms of synthesis, the preparation of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The construction of the triazolo[1,5-a]pyrimidine ring typically employs methods such as cyclization reactions or click chemistry approaches. The subsequent functionalization steps ensure the incorporation of the acetamido group and the propyl chain, which are essential for optimizing the molecule's pharmacological properties.

The pharmacokinetic profile of this compound has been extensively studied to evaluate its suitability as a drug candidate. Preclinical studies indicate that it exhibits favorable absorption and distribution characteristics, with moderate clearance rates. These properties suggest that it could be developed into an orally bioavailable drug with appropriate dosing regimens. Furthermore, toxicological evaluations have demonstrated that the compound has a low toxicity profile at therapeutic concentrations, making it a safe candidate for further development.

Looking ahead, ongoing research aims to optimize the structure of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide by introducing additional functional groups or modifying existing ones to enhance its potency and selectivity. Computational methods such as molecular docking and machine learning algorithms are being employed to predict optimal modifications that could improve its interaction with target proteins.

In conclusion, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide represents a promising lead compound in drug discovery. Its unique structural features and favorable pharmacokinetic properties make it a valuable tool for addressing unmet medical needs. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing therapeutic interventions across various disease areas.

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